5-cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide
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Overview
Description
5-cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a cyano group, a methoxyimino group, and a phenyl group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of these amines with methyl cyanoacetate under solvent-free conditions at room temperature . Another approach involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, cyanides
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile involved .
Scientific Research Applications
5-cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide: Another compound with a cyano and methoxyimino group, but with different substituents on the thiophene ring.
Methyl (E)-methoxyimino-[2-(o-tolyloxymethyl)phenyl]acetate: A strobilurin compound with antifungal activity, similar in structure but with different functional groups.
Uniqueness
Its structure allows for diverse chemical reactivity and the formation of a wide range of derivatives, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C15H13N3O2S |
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Molecular Weight |
299.3 g/mol |
IUPAC Name |
5-cyano-N-(methoxyiminomethyl)-3-methyl-4-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C15H13N3O2S/c1-10-13(11-6-4-3-5-7-11)12(8-16)21-14(10)15(19)17-9-18-20-2/h3-7,9H,1-2H3,(H,17,18,19) |
InChI Key |
GSTFCRNVGKOVJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)NC=NOC |
Origin of Product |
United States |
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